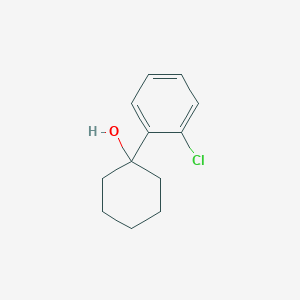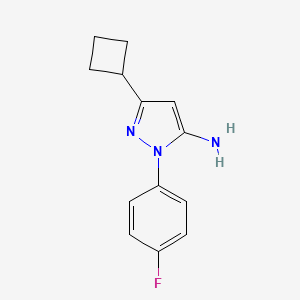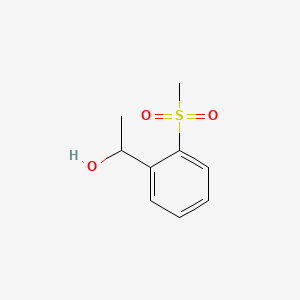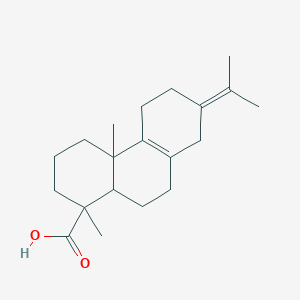
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated analog of 1-(6-chlorophenyl)cyclohexanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 2, 3, 4, and 5 on the phenyl ring. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol typically involves the deuteration of 1-(6-chlorophenyl)cyclohexanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient deuteration.
化学反应分析
Types of Reactions: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Further reduction to form different alcohols.
Substitution: Halogenation or other substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(6-chlorophenyl)cyclohexanone.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
科学研究应用
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
作用机制
The mechanism of action of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.
Similar Compounds:
- 1-(6-Chlorophenyl)cyclohexanol
- 1-(4-Chlorophenyl)cyclohexanol
- 1-(6-Bromophenyl)cyclohexanol
Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Compared to its non-deuterated analogs, it offers advantages in tracing and understanding metabolic pathways.
属性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 |
InChI 键 |
SGPNTBVCSTWPIW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/no-structure.png)


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)

![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)

![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
